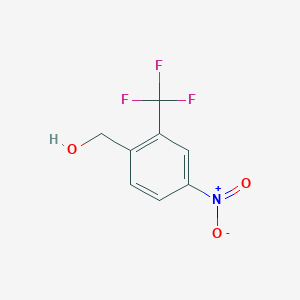

(4-Nitro-2-(trifluoromethyl)phenyl)methanol

Description

BenchChem offers high-quality (4-Nitro-2-(trifluoromethyl)phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Nitro-2-(trifluoromethyl)phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[4-nitro-2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)7-3-6(12(14)15)2-1-5(7)4-13/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXSMIURLXWUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694919 | |

| Record name | [4-Nitro-2-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859027-06-8 | |

| Record name | 4-Nitro-2-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859027-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-Nitro-2-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(4-Nitro-2-(trifluoromethyl)phenyl)methanol physical properties

An In-Depth Technical Guide to the Physical Properties of (4-Nitro-2-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Nitro-2-(trifluoromethyl)phenyl)methanol, with CAS Number 859027-06-8, is a fluorinated nitroaromatic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structural motifs—a nitro group, a trifluoromethyl group, and a benzyl alcohol—impart unique electronic properties and reactivity, making it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents and agrochemicals. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the nitro group is a versatile functional handle for further chemical transformations.

This guide provides a comprehensive overview of the known physical and chemical properties of (4-nitro-2-(trifluoromethyl)phenyl)methanol, outlines standard protocols for their experimental determination, and offers essential safety and handling information to ensure its effective and safe utilization in a research and development setting.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development, influencing everything from reaction kinetics to bioavailability. While extensive experimental data for this specific molecule is not widely published, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its characterization.

Core Identity and Computed Properties

The foundational properties of (4-nitro-2-(trifluoromethyl)phenyl)methanol are summarized below. It is important to note that many of these values are computationally derived and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 859027-06-8 | [1][3] |

| Molecular Formula | C₈H₆F₃NO₃ | [2][4] |

| Molecular Weight | 221.13 g/mol | [2][4] |

| Physical Form | Solid | [2] |

| XLogP3 | 1.7 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Topological Polar Surface Area | 66.1 Ų | [4] |

XLogP3 is a computed octanol/water partition coefficient, a key indicator of a compound's lipophilicity.

Thermal Properties

Melting Point: While an experimental melting point for (4-nitro-2-(trifluoromethyl)phenyl)methanol is not readily available in public literature, its constitutional isomer, [2-nitro-4-(trifluoromethyl)phenyl]methanol (CAS 133605-27-3), has a reported melting point of 63-65°C .[5] This value can serve as a useful estimate, though the exact melting point may differ due to variations in crystal lattice packing and intermolecular forces. The presence of impurities will typically depress the melting point and broaden its range.

Boiling Point & Density: Experimental data for the boiling point and density of (4-nitro-2-(trifluoromethyl)phenyl)methanol are currently unavailable in the public domain.

Solubility

Qualitative assessments indicate that (4-nitro-2-(trifluoromethyl)phenyl)methanol is soluble in organic solvents such as chloroform and methanol. However, quantitative solubility data is not currently published. The predicted XLogP3 value of 1.7 suggests moderate lipophilicity, implying that solubility in nonpolar organic solvents is likely, while aqueous solubility is expected to be limited.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of a chemical compound. While specific spectra for (4-nitro-2-(trifluoromethyl)phenyl)methanol are not publicly archived, this section outlines the expected features and the standard methodologies for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (-CH₂-), and the hydroxyl proton (-OH). The aromatic protons will exhibit complex splitting patterns (multiplets) due to coupling with each other and potentially with the fluorine atoms of the CF₃ group. The methylene protons would likely appear as a singlet or a doublet if coupled to the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch (Aromatic): Signals typically appearing above 3000 cm⁻¹.

-

N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

C-F Stretch: Strong absorptions in the 1000-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 221.13 g/mol , along with fragment ions resulting from the loss of functional groups like -OH, -NO₂, or -CF₃.

Experimental Protocols

The following sections detail standardized, field-proven methodologies for determining the key physical properties of a solid organic compound like (4-nitro-2-(trifluoromethyl)phenyl)methanol.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid typically has a sharp melting point range (0.5-1.0°C), whereas impurities lower and broaden this range. This protocol uses a digital melting point apparatus for precise temperature control and observation.

Methodology:

-

Sample Preparation: Finely crush a small amount of the solid sample on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: Allow the apparatus to cool. Set the heating rate to 1-2°C per minute, starting from a temperature about 10-15°C below the approximate melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.

¹H NMR Spectrum Acquisition

Causality: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. The choice of solvent is critical to avoid obscuring sample signals.

Methodology:

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆). Chloroform-d is a common first choice.[6]

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[7]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters.

-

Data Processing: Process the resulting Free Induction Decay (FID) signal by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the splitting patterns (multiplicities) to deduce proton connectivity.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. The following information is derived from the Safety Data Sheet (SDS) for (4-nitro-2-(trifluoromethyl)phenyl)methanol.[3]

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.

Precautionary Statements

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

-

Storage:

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

Personal Protective Equipment (PPE)

-

Eye Protection: Safety goggles with side-shields are required.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: An impervious lab coat or clothing should be worn.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Ensure a safety shower and eyewash station are readily accessible.

Conclusion

(4-Nitro-2-(trifluoromethyl)phenyl)methanol is a chemical intermediate with significant potential, characterized by its solid form and moderate lipophilicity. While a complete experimental dataset of its physical properties is not yet available in the public domain, the computational data and properties of closely related isomers provide a strong basis for its use in research. The standardized protocols provided in this guide offer a clear path for researchers to determine these properties in-house, ensuring both data quality and laboratory safety. Adherence to the outlined safety precautions is essential for mitigating the health hazards associated with this compound.

References

-

Royal Society of Chemistry. (2021). Supporting Information. [Link]

-

University of Rochester, Department of Chemistry. (2026). How to Get a Good 1H NMR Spectrum. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). (4-Nitro-2-(trifluoromethyl)phenyl)methanol. National Center for Biotechnology Information. [Link]

-

LKT Laboratories, Inc. (n.d.). Safety Data Sheet. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0032619). [Link]

-

MySkinRecipes. (n.d.). (4-Nitro-2-(trifluoromethyl)phenyl)methanol. [Link]

-

ChemBK. (2024-04-09). [4-(trifluoromethyl)phenyl]methanol. [Link]

-

Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. [Link]

-

ResearchGate. (n.d.). Comparative values of FTIR absorption intensities and areas for signals 1047 and 1087 cm. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]

-

Aladdin. (n.d.). (4-Nitro-2-(trifluoromethyl)phenyl)methanol. [Link]

-

Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. (4-Nitro-2-(trifluoromethyl)phenyl)methanol | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. (4-Nitro-2-(trifluoromethyl)phenyl)methanol | C8H6F3NO3 | CID 53401452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. rsc.org [rsc.org]

- 7. (4-Nitrophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Utility of 4-Nitro-2-(trifluoromethyl)benzyl Alcohol: A Gateway to Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

4-Nitro-2-(trifluoromethyl)benzyl alcohol is a substituted aromatic alcohol that holds significant potential as a versatile intermediate in the synthesis of complex organic molecules. Its structure is characterized by a benzyl alcohol core functionalized with two key substituents on the aromatic ring: a nitro group in the para position and a trifluoromethyl group in the ortho position relative to the hydroxymethyl group. These substituents impart unique electronic properties and reactivity to the molecule, making it a valuable precursor in the development of pharmaceuticals and other bioactive compounds.

The trifluoromethyl group is a well-known bioisostere for various functional groups and is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity. The nitro group, a strong electron-withdrawing group, can be a crucial pharmacophore in its own right or serve as a synthetic handle for further functionalization, such as reduction to an amino group.[1] This guide will provide an in-depth exploration of the primary application of 4-Nitro-2-(trifluoromethyl)benzyl alcohol as a key starting material in the synthesis of the pharmaceutical agent Nitisinone.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Nitro-2-(trifluoromethyl)benzyl alcohol is essential for its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃NO₃ | |

| Molecular Weight | 221.14 g/mol | |

| IUPAC Name | [4-nitro-2-(trifluoromethyl)phenyl]methanol | |

| CAS Number | 859027-06-8 |

Core Application: A Key Intermediate in the Synthesis of Nitisinone

The primary and most significant application of 4-Nitro-2-(trifluoromethyl)benzyl alcohol is as a precursor in the multi-step synthesis of Nitisinone. Nitisinone, also known as NTBC, is a medication used for the treatment of hereditary tyrosinemia type 1 and alkaptonuria.[2][3] It functions as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4][5]

The synthetic route to Nitisinone from 4-Nitro-2-(trifluoromethyl)benzyl alcohol involves a two-stage process:

-

Oxidation: The benzylic alcohol is first oxidized to the corresponding benzoic acid.

-

Acylation and Rearrangement: The resulting benzoic acid is then converted to its acyl chloride, which is subsequently used to acylate 1,3-cyclohexanedione, followed by a rearrangement to yield Nitisinone.

The following sections will provide a detailed, step-by-step methodology for this synthetic pathway.

Stage 1: Oxidation of 4-Nitro-2-(trifluoromethyl)benzyl Alcohol to 2-Nitro-4-(trifluoromethyl)benzoic Acid

The conversion of a primary benzyl alcohol to a benzoic acid is a fundamental and well-established transformation in organic synthesis. Various reagents and conditions can be employed to achieve this oxidation, with the choice often depending on the substrate's sensitivity and the desired scale of the reaction.

Conceptual Workflow for Oxidation

Caption: Oxidation of 4-Nitro-2-(trifluoromethyl)benzyl alcohol.

Detailed Experimental Protocol (Exemplary)

This protocol describes a general method for the oxidation of a benzyl alcohol to a benzoic acid using potassium permanganate (KMnO₄), a strong and cost-effective oxidizing agent.

Materials:

-

4-Nitro-2-(trifluoromethyl)benzyl alcohol

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether or Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Nitro-2-(trifluoromethyl)benzyl alcohol in a suitable solvent system, such as a mixture of t-butanol and water.

-

Addition of Base: Add a solution of sodium carbonate or sodium hydroxide to the reaction mixture to create basic conditions.

-

Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate in water to the reaction mixture. The addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Destroy the excess KMnO₄ by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Filter the mixture through a pad of celite to remove the MnO₂.

-

Wash the filter cake with water.

-

Combine the filtrate and washings and acidify with dilute sulfuric acid or hydrochloric acid to a pH of approximately 2 to precipitate the benzoic acid derivative.

-

-

Purification:

-

Collect the precipitated 2-Nitro-4-(trifluoromethyl)benzoic acid by filtration.

-

Wash the solid with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Dry the purified product under vacuum.

-

Causality Behind Experimental Choices:

-

Basic Conditions: The oxidation with KMnO₄ is typically performed under basic conditions to prevent the formation of acidic byproducts that could interfere with the reaction and to improve the solubility of the permanganate ion.

-

Sodium Bisulfite Quench: Sodium bisulfite is a reducing agent used to safely neutralize the excess strong oxidant (KMnO₄) and to reduce the MnO₂ to the more soluble Mn²⁺ salts, facilitating its removal.

-

Acidification: The product, a carboxylic acid, is soluble in its carboxylate salt form under basic conditions. Acidification protonates the carboxylate, rendering the benzoic acid derivative insoluble in the aqueous solution, thus allowing for its isolation by filtration.

Stage 2: Synthesis of Nitisinone from 2-Nitro-4-(trifluoromethyl)benzoic Acid

This stage involves the conversion of the synthesized benzoic acid into Nitisinone through the formation of an acyl chloride intermediate, followed by acylation of 1,3-cyclohexanedione and subsequent rearrangement.[6][7]

Synthetic Workflow for Nitisinone

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nitisinone - Wikipedia [en.wikipedia.org]

- 3. dovepress.com [dovepress.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. frontierspartnerships.org [frontierspartnerships.org]

- 6. US10328029B2 - Pharmaceutical composition - Google Patents [patents.google.com]

- 7. CN102976948A - Method for preparing nitisinone - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of (4-Nitro-2-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Nitro-2-(trifluoromethyl)phenyl)methanol is a key building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals.[1][2] The presence of both a nitro and a trifluoromethyl group on the phenyl ring imparts unique electronic properties that can enhance the biological activity and metabolic stability of derivative molecules. This guide provides a detailed examination of a primary synthesis pathway for this valuable intermediate, focusing on the reduction of 4-nitro-2-(trifluoromethyl)benzoic acid. It delves into the mechanistic underpinnings of the reaction, offers a comprehensive experimental protocol, and addresses critical safety considerations.

Core Synthesis Pathway: Selective Reduction of a Carboxylic Acid

The most direct and widely employed method for the synthesis of (4-nitro-2-(trifluoromethyl)phenyl)methanol is the selective reduction of its corresponding carboxylic acid, 4-nitro-2-(trifluoromethyl)benzoic acid.[1] This transformation requires a reducing agent that can selectively act on the carboxylic acid functional group without affecting the nitro group.

Choosing the Right Reducing Agent

While several reducing agents are capable of converting carboxylic acids to primary alcohols, borane (BH₃) and its complexes, such as borane-tetrahydrofuran (BH₃·THF), are particularly well-suited for this transformation due to their high chemoselectivity.[3][4][5] Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would also reduce the nitro group, borane exhibits a strong preference for the carboxylic acid.[6]

The selectivity of borane stems from the initial reaction with the acidic proton of the carboxylic acid, which is the fastest step in the mechanism.[4] This initial acid-base reaction forms a triacyloxyborane intermediate, which is then further reduced to the primary alcohol upon aqueous workup.[4]

Reaction Mechanism: Borane Reduction of a Carboxylic Acid

The reduction of a carboxylic acid by borane is a multi-step process that can be summarized as follows:

-

Initial Reaction: Three equivalents of the carboxylic acid react with one equivalent of borane (BH₃). The acidic proton of each carboxylic acid molecule is transferred to the borane, leading to the formation of hydrogen gas (H₂) and a triacyloxyborane intermediate. This initial step is rapid and irreversible.[4]

-

Hydride Addition: A second molecule of borane coordinates to the carbonyl oxygen of the triacyloxyborane. This coordination increases the electrophilicity of the carbonyl carbon, facilitating the transfer of a hydride ion (H⁻) from the borane to the carbonyl carbon.

-

Second Hydride Addition: A third molecule of borane is involved in the final reduction step, delivering another hydride to the intermediate to form a borate ester.

-

Hydrolysis: The reaction mixture is then treated with an aqueous acid or base (workup) to hydrolyze the borate ester, yielding the desired primary alcohol.

dot graph "Borane_Reduction_of_Carboxylic_Acid" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes Carboxylic_Acid [label="4-Nitro-2-(trifluoromethyl)benzoic Acid"]; Borane1 [label="BH₃·THF", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acyloxyborane [label="Triacyloxyborane Intermediate"]; Borane2 [label="BH₃·THF", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Borate_Ester [label="Borate Ester Intermediate"]; Workup [label="Aqueous Workup (e.g., H₂O, H⁺)"]; Alcohol [label="(4-Nitro-2-(trifluoromethyl)phenyl)methanol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Carboxylic_Acid -> Acyloxyborane [label="+ 3 BH₃·THF\n- 3 H₂"]; Acyloxyborane -> Borate_Ester [label="+ BH₃·THF"]; Borate_Ester -> Alcohol [label="Hydrolysis"]; } caption: "Simplified workflow for the borane reduction of a carboxylic acid."

Experimental Protocol

This protocol provides a generalized procedure for the reduction of 4-nitro-2-(trifluoromethyl)benzoic acid to (4-nitro-2-(trifluoromethyl)phenyl)methanol using borane-tetrahydrofuran complex.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Nitro-2-(trifluoromethyl)benzoic acid | 320-37-6 | C₈H₄F₃NO₄ | 235.12 |

| Borane-tetrahydrofuran complex (1 M in THF) | 14044-65-6 | BH₃·C₄H₈O | 85.94 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 |

| Methanol | 67-56-1 | CH₄O | 32.04 |

| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |

| Saturated aqueous sodium chloride (brine) | 7647-14-5 | NaCl | 58.44 |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |

Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitro-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Inert Atmosphere: Purge the flask with dry nitrogen gas and maintain a positive pressure of nitrogen throughout the reaction.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Borane: Slowly add a 1 M solution of borane-tetrahydrofuran complex in THF (approximately 1.5 - 2.0 eq) to the stirred solution via the dropping funnel over a period of 30-60 minutes. The addition should be controlled to maintain the reaction temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until the effervescence ceases.

-

Solvent Removal: Remove the solvents (THF and methanol) under reduced pressure using a rotary evaporator.

-

Workup: Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude (4-nitro-2-(trifluoromethyl)phenyl)methanol can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.

Safety Considerations

-

Borane-Tetrahydrofuran Complex: BH₃·THF is a flammable liquid and reacts violently with water, releasing flammable hydrogen gas.[7][8][9] It is also corrosive and can cause severe skin and eye burns.[9] All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[8][9]

-

Anhydrous Solvents: Anhydrous THF is flammable and can form explosive peroxides upon storage. Use freshly distilled or commercially available anhydrous solvents.

-

Quenching: The quenching of excess borane with methanol is an exothermic reaction that produces hydrogen gas. The addition of methanol must be done slowly and with adequate cooling to control the reaction rate.

-

Waste Disposal: Borane-containing waste should be quenched and disposed of according to institutional safety guidelines.

Conclusion

The synthesis of (4-nitro-2-(trifluoromethyl)phenyl)methanol via the selective reduction of 4-nitro-2-(trifluoromethyl)benzoic acid with borane is an efficient and reliable method. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety precautions are paramount for a successful and safe synthesis. This technical guide provides the foundational knowledge for researchers to confidently produce this important chemical intermediate for applications in drug discovery and materials science.

References

-

Henry Rzepa's Blog. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Ch.imperial. [Link]

-

Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. [Link]

-

National Institutes of Health. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]

-

Chemistry LibreTexts. 6.5: Reactions of Carboxylic Acids - An Overview. [Link]

-

YouTube. Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. [Link]

-

Quora. How is benzoic acid converted into benzyl alcohol? [Link]

-

Allen. How is benzoic acid converted to Benzyl alcohol. [Link]

-

OSU Chemistry. Sodium Borohydride SOP.docx. [Link]

-

UC Center for Laboratory Safety. Sodium borohydride - Standard Operating Procedure. [Link]

-

MySkinRecipes. 4-Nitro-2-(trifluoromethyl)benzoic acid. [Link]

-

MySkinRecipes. (4-Nitro-2-(trifluoromethyl)phenyl)methanol. [Link]

Sources

- 1. 4-Nitro-2-(trifluoromethyl)benzoic acid [myskinrecipes.com]

- 2. (4-Nitro-2-(trifluoromethyl)phenyl)methanol [myskinrecipes.com]

- 3. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. quora.com [quora.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. chemistry.osu.edu [chemistry.osu.edu]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

Chemical structure of CAS 859027-06-8

An In-depth Technical Guide to the Chemical and Structural Characteristics of CAS 859027-06-8

Introduction

In the landscape of modern synthetic chemistry and drug discovery, the strategic use of highly functionalized building blocks is paramount. CAS 859027-06-8, identified as (4-Nitro-2-(trifluoromethyl)phenyl)methanol, represents a key intermediate with significant potential in the synthesis of complex organic molecules.[1][2] Its unique arrangement of a nitro group, a trifluoromethyl group, and a benzyl alcohol moiety on a single aromatic scaffold makes it a versatile reagent for introducing these critical pharmacophores into target structures. This guide provides a comprehensive analysis of its chemical structure, properties, and synthetic utility from the perspective of a senior application scientist, offering insights into its practical application in research and development.

Chemical Identity and Structural Elucidation

A precise understanding of a molecule's identity and structure is the foundation of its application. CAS 859027-06-8 is unambiguously identified by the following descriptors:

-

IUPAC Name: [4-nitro-2-(trifluoromethyl)phenyl]methanol[3]

-

Synonyms: 4-Nitro-2-(trifluoromethyl)benzyl alcohol, 2-(Hydroxymethyl)-5-nitrobenzotrifluoride[1][3]

-

InChI: InChI=1S/C8H6F3NO3/c9-8(10,11)7-3-6(12(14)15)2-1-5(7)4-13/h1-3,13H,4H2[3]

Structural Breakdown

The structure of (4-Nitro-2-(trifluoromethyl)phenyl)methanol is characterized by a benzene ring substituted with three distinct functional groups. This substitution pattern is key to its reactivity and utility.

-

Trifluoromethyl Group (-CF₃): Positioned at C2, this group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature and lipophilicity can enhance a target molecule's metabolic stability, membrane permeability, and binding affinity.

-

Nitro Group (-NO₂): Located at C4, the nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. More importantly, it serves as a synthetic handle, readily reducible to an amine (-NH₂), which opens up a vast array of subsequent chemical transformations (e.g., amide coupling, sulfonylation).

-

Hydroxymethyl Group (-CH₂OH): The benzyl alcohol at C1 is a versatile functional group that can be oxidized to an aldehyde or carboxylic acid, or used in the formation of ethers and esters.

The interplay of these groups dictates the molecule's chemical behavior and makes it a valuable starting material for multi-step syntheses.

Visualization of Chemical Structure

The 2D representation of the molecule highlights the spatial relationship between the functional groups on the phenyl ring.

Caption: 2D chemical structure of CAS 859027-06-8.

Physicochemical and Safety Data

While extensive experimental data is not publicly available, key properties can be summarized. This compound is intended for research use only and must be handled by qualified personnel.[5]

| Property | Value | Source(s) |

| CAS Number | 859027-06-8 | [3] |

| Molecular Formula | C₈H₆F₃NO₃ | [3] |

| Molecular Weight | 221.13 g/mol | [3] |

| Storage Conditions | Store sealed in a dry environment at 2-8°C. | [4] |

| Chemical Stability | Stable under recommended storage conditions. | [5] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [5] |

| Precautionary Measures | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [5] |

Synthetic Utility and Experimental Workflow

The primary value of (4-Nitro-2-(trifluoromethyl)phenyl)methanol lies in its role as a synthetic intermediate.[2] A common and critical transformation for this molecule is the reduction of the nitro group to an amine. This reaction converts the molecule into (4-Amino-2-(trifluoromethyl)phenyl)methanol (CAS 900254-46-8), a bifunctional building block ready for a wide range of coupling reactions.[6]

Experimental Protocol: Reduction of the Nitro Group

This protocol describes a standard laboratory procedure for the reduction of CAS 859027-06-8. The choice of a catalytic hydrogenation is based on its high efficiency and clean reaction profile, which are critical for producing high-purity intermediates in a drug development setting.

Objective: To synthesize (4-Amino-2-(trifluoromethyl)phenyl)methanol from (4-Nitro-2-(trifluoromethyl)phenyl)methanol.

Materials:

-

(4-Nitro-2-(trifluoromethyl)phenyl)methanol (1.0 eq)

-

Palladium on carbon (10% Pd, 0.05 eq)

-

Methanol or Ethanol (as solvent)

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

Vessel Preparation: A round-bottom flask is charged with (4-Nitro-2-(trifluoromethyl)phenyl)methanol and the solvent (e.g., methanol).

-

Inerting: The flask is sealed, and the atmosphere is replaced with an inert gas (N₂ or Ar) through a vacuum/fill cycle (3x). This is a critical safety step to prevent the formation of explosive mixtures with hydrogen.

-

Catalyst Addition: Under a positive pressure of inert gas, the palladium on carbon catalyst is added. The catalyst is pyrophoric and must be handled with care.

-

Hydrogenation: The inert atmosphere is replaced with hydrogen gas (typically via a balloon or by connecting to a hydrogenation apparatus).

-

Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS) until the starting material is fully consumed.

-

Work-up: Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas. The reaction mixture is then filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional solvent.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, (4-Amino-2-(trifluoromethyl)phenyl)methanol, which can be purified further by recrystallization or column chromatography if necessary.

Workflow Visualization

The following diagram illustrates the logical flow of the synthetic transformation.

Caption: Workflow for the synthesis of an amine from CAS 859027-06-8.

Conclusion

CAS 859027-06-8, or (4-Nitro-2-(trifluoromethyl)phenyl)methanol, is more than a simple chemical; it is a strategically designed building block for advanced organic synthesis. Its trifluoromethyl, nitro, and hydroxymethyl groups provide multiple points for chemical modification, making it a valuable precursor in the synthesis of pharmaceutical candidates and other high-value chemical entities. The ability to cleanly and efficiently transform the nitro group into an amine is a key reaction that unlocks its potential for creating diverse molecular libraries. For researchers and drug development professionals, a thorough understanding of this compound's structure and reactivity is essential for leveraging its full synthetic power.

References

-

LookChem. Cas 859027-06-8, [4-Nitro-2-(trifluoromethyl)phenyl]methanol. Available from: [Link]

-

PubChem. (4-Nitro-2-(trifluoromethyl)phenyl)methanol | C8H6F3NO3 | CID 53401452. National Center for Biotechnology Information. Available from: [Link]

-

MySkinRecipes. (4-Nitro-2-(trifluoromethyl)phenyl)methanol. Available from: [Link]

-

Beat Pharmatech. Massive Discount (4-nitro-2-(trifluoromethyl)phenyl)methanol. Available from: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. (4-Nitro-2-(trifluoromethyl)phenyl)methanol [myskinrecipes.com]

- 3. (4-Nitro-2-(trifluoromethyl)phenyl)methanol | C8H6F3NO3 | CID 53401452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. qcc.edu [qcc.edu]

- 5. chemscene.com [chemscene.com]

- 6. (4-Amino-2-trifluoromethyl-phenyl)-methanol | 900254-46-8 [chemicalbook.com]

An In-depth Technical Guide to the Reactivity and Stability of (4-Nitro-2-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Nitro-2-(trifluoromethyl)phenyl)methanol, a key intermediate in the synthesis of complex organic molecules, presents a unique combination of functional groups that dictate its reactivity and stability. This guide provides a comprehensive analysis of its chemical behavior, offering insights into its handling, storage, and synthetic applications. The presence of a benzylic alcohol, a deactivating nitro group, and a strongly electron-withdrawing trifluoromethyl group on the same aromatic scaffold creates a nuanced reactivity profile that is of significant interest in medicinal chemistry and materials science. This document will delve into the electronic effects governing its reactions, its stability under various conditions, and provide experimentally grounded protocols for its key transformations.

Introduction: A Molecule of Tuned Reactivity

(4-Nitro-2-(trifluoromethyl)phenyl)methanol, with the CAS Number 859027-06-8, is a solid organic compound that serves as a valuable building block in multi-step organic syntheses.[1] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the introduction of nitro and trifluoromethyl moieties can enhance the biological activity of target molecules.[1] The strategic placement of these functional groups on the phenyl ring significantly influences the reactivity of the benzylic alcohol, making a thorough understanding of its chemical properties essential for its effective utilization.

Table 1: Physicochemical Properties of (4-Nitro-2-(trifluoromethyl)phenyl)methanol [1]

| Property | Value |

| Molecular Formula | C₈H₆F₃NO₃ |

| Molecular Weight | 221.13 g/mol |

| Appearance | Solid |

| CAS Number | 859027-06-8 |

| Storage Conditions | 2-8°C, dry, sealed |

Synthesis of (4-Nitro-2-(trifluoromethyl)phenyl)methanol

Proposed Synthetic Pathway: Reduction of 4-Nitro-2-(trifluoromethyl)benzoic acid

A logical precursor for the synthesis is 4-nitro-2-(trifluoromethyl)benzoic acid, which can be selectively reduced to the desired benzyl alcohol.

Sources

An In-depth Technical Guide to (4-Nitro-2-(trifluoromethyl)phenyl)methanol for Researchers and Drug Development Professionals

Introduction

(4-Nitro-2-(trifluoromethyl)phenyl)methanol is a substituted aromatic alcohol that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a nitro group and a trifluoromethyl group on the phenyl ring, imparts distinct electronic properties and reactivity, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its utility for researchers and professionals in drug development.

The presence of both a strong electron-withdrawing nitro group and a lipophilic, metabolically stable trifluoromethyl group makes this molecule a versatile intermediate for the synthesis of complex chemical structures.[1] The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group and is known to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[2] This guide will delve into the specifics of how these functional groups influence the compound's reactivity and biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (4-Nitro-2-(trifluoromethyl)phenyl)methanol is essential for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃NO₃ | [3] |

| Molecular Weight | 221.13 g/mol | [3] |

| CAS Number | 859027-06-8 | [3] |

| Appearance | Solid | [4] |

| Purity | Typically >97% | [4] |

| Storage | Sealed in a dry environment, 2-8°C | [5] |

Synthesis and Reactivity

While (4-Nitro-2-(trifluoromethyl)phenyl)methanol is commercially available, understanding its synthesis provides valuable insights into its chemistry and potential impurities. A common synthetic approach involves the reduction of the corresponding carboxylic acid or aldehyde.

Illustrative Synthetic Workflow

Caption: A generalized workflow for the synthesis of (4-Nitro-2-(trifluoromethyl)phenyl)methanol via reduction of the corresponding benzoic acid derivative.

Key Experimental Protocol: Reduction of 4-Nitro-2-(trifluoromethyl)benzoic Acid

This protocol outlines a general procedure for the synthesis of (4-Nitro-2-(trifluoromethyl)phenyl)methanol.

Materials:

-

4-Nitro-2-(trifluoromethyl)benzoic acid

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF) or Ethanol

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Nitro-2-(trifluoromethyl)benzoic acid in anhydrous THF.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Reducing Agent: Slowly add the reducing agent (e.g., LiAlH₄) portion-wise to the stirred solution. Caution: The reaction is exothermic.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, carefully quench the excess reducing agent by the slow addition of water, followed by 1 M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Development

The presence of the nitro and trifluoromethyl functionalities makes (4-Nitro-2-(trifluoromethyl)phenyl)methanol a valuable intermediate in the synthesis of pharmacologically active molecules.[1]

Role of Functional Groups in Bioactivity

The trifluoromethyl group is known to enhance several key properties of drug candidates:[2]

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group resistant to metabolic degradation.

-

Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic environment of the molecule, potentially leading to stronger interactions with biological targets.

The nitro group, while sometimes associated with toxicity, can also be a key pharmacophoric element or a precursor to an amino group, which can then be further functionalized.

Potential Therapeutic Areas

While specific biological activities of (4-Nitro-2-(trifluoromethyl)phenyl)methanol itself are not extensively documented in publicly available literature, its structural motifs are found in compounds investigated for various therapeutic applications, including:

-

Antibacterial Agents: The trifluoromethylphenyl moiety has been incorporated into novel pyrazole derivatives exhibiting potent antibacterial activity.[6]

-

Anticancer Agents: Trifluoromethyl-containing compounds have been explored for their potential in cancer therapy.[7]

-

Fungicides: This structural unit is a key component in the synthesis of fungicidal compounds.[8]

Illustrative Pathway of Utilization in Drug Discovery

Caption: A conceptual workflow illustrating the use of (4-Nitro-2-(trifluoromethyl)phenyl)methanol as a starting material in a drug discovery program.

Conclusion

(4-Nitro-2-(trifluoromethyl)phenyl)methanol is a strategically important building block for chemical synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique combination of a nitro group and a trifluoromethyl group provides a versatile platform for creating diverse and complex molecular architectures. A thorough understanding of its synthesis, reactivity, and the influence of its functional groups on biological activity is paramount for researchers aiming to leverage its potential in their scientific endeavors.

References

Sources

- 1. (4-Nitro-2-(trifluoromethyl)phenyl)methanol [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. (4-Nitro-2-(trifluoromethyl)phenyl)methanol | C8H6F3NO3 | CID 53401452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (4-Nitro-2-(trifluoromethyl)phenyl)methanol | CymitQuimica [cymitquimica.com]

- 5. qcc.edu [qcc.edu]

- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene - Google Patents [patents.google.com]

Spectroscopic Analysis of 4-Nitro-2-(trifluoromethyl)benzyl Alcohol: A Technical Guide for Researchers

Abstract: 4-Nitro-2-(trifluoromethyl)benzyl alcohol is a key intermediate in the synthesis of various pharmacologically active molecules and agrochemicals. Its unique substitution pattern, featuring both a strongly electron-withdrawing nitro group and a trifluoromethyl group, presents a compelling case for detailed spectroscopic analysis. Understanding the spectral characteristics of this molecule is paramount for reaction monitoring, quality control, and the structural elucidation of its derivatives. This guide provides a comprehensive overview of the expected spectroscopic data for 4-Nitro-2-(trifluoromethyl)benzyl alcohol, based on established principles and data from closely related analogs. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and characterize this important building block.

Introduction: The Structural Significance of 4-Nitro-2-(trifluoromethyl)benzyl Alcohol

The confluence of a nitro group at the 4-position and a trifluoromethyl group at the 2-position of the benzyl alcohol scaffold creates a molecule with distinct electronic and steric properties. The nitro group, a powerful resonance and inductively withdrawing substituent, significantly influences the chemical shifts of the aromatic protons and carbons. Simultaneously, the trifluoromethyl group, a strong inductively withdrawing substituent, further modulates the electron density of the aromatic ring and introduces unique spectroscopic handles, particularly in ¹⁹F NMR. The benzylic alcohol moiety provides a reactive site for further chemical transformations, making this compound a versatile precursor in multi-step syntheses.

A thorough understanding of its spectroscopic signature is not merely an academic exercise; it is a critical component of ensuring the fidelity of synthetic pathways and the purity of downstream products. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Nitro-2-(trifluoromethyl)benzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 4-Nitro-2-(trifluoromethyl)benzyl alcohol, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The electron-withdrawing nature of the nitro and trifluoromethyl groups will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) than those of unsubstituted benzyl alcohol.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H-6 | 8.3 - 8.5 | d | ~2 | Ortho to NO₂ |

| H-5 | 8.1 - 8.3 | dd | ~8, ~2 | Ortho to NO₂, Meta to CF₃ |

| H-3 | 7.8 - 8.0 | d | ~8 | Ortho to CF₃ |

| CH₂ | 4.8 - 5.0 | s | - | Benzylic protons |

| OH | Variable (2-4) | br s | - | Exchangeable proton |

Causality behind Experimental Choices: The choice of a standard deuterated solvent such as CDCl₃ or DMSO-d₆ is crucial. The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. A D₂O exchange experiment would confirm the assignment of the OH peak, as the proton would be replaced by deuterium, causing the signal to disappear.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the electronic effects of the substituents on the aromatic ring and the benzylic carbon. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Rationale |

| C-4 | ~148 | s | Attached to NO₂ |

| C-1 | ~145 | q | Attached to CH₂OH and adjacent to CF₃ |

| C-2 | ~130 | q | Attached to CF₃ |

| C-6 | ~128 | s | |

| C-5 | ~124 | s | |

| C-3 | ~123 | q | |

| CF₃ | ~124 | q | Trifluoromethyl carbon |

| CH₂ | ~62 | s | Benzylic carbon |

Authoritative Grounding: The predicted chemical shifts are based on established substituent effects in benzene derivatives. The strong deshielding effect of the nitro group and the characteristic quartet splitting of carbons coupled to a trifluoromethyl group are well-documented phenomena in NMR spectroscopy.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the typical range for a CF₃ group attached to an aromatic ring.

Experimental Protocol: NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data is essential for accurate structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Nitro-2-(trifluoromethyl)benzyl alcohol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

-

¹⁹F NMR Acquisition:

-

If available, acquire a proton-decoupled ¹⁹F spectrum.

-

-

Data Processing:

-

Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

-

Phase and baseline correct the spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Nitro-2-(trifluoromethyl)benzyl alcohol will be characterized by the stretching vibrations of the hydroxyl, nitro, and C-F bonds, as well as aromatic C-H and C=C stretching.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3500-3200 | Strong, Broad |

| C-H (aromatic) | 3100-3000 | Medium |

| C=C (aromatic) | 1600-1450 | Medium to Weak |

| N-O (nitro, asymmetric) | 1550-1500 | Strong |

| N-O (nitro, symmetric) | 1370-1330 | Strong |

| C-F (trifluoromethyl) | 1300-1100 | Strong |

| C-O (alcohol) | 1050-1000 | Strong |

Trustworthiness of Protocol: The following protocol ensures the acquisition of a reliable IR spectrum.

Experimental Protocol: IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid 4-Nitro-2-(trifluoromethyl)benzyl alcohol onto the ATR crystal.

-

Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 221 | [M]⁺ (Molecular Ion) |

| 204 | [M - OH]⁺ |

| 191 | [M - NO]⁺ |

| 175 | [M - NO₂]⁺ |

| 152 | [M - CF₃]⁺ |

| 104 | [C₇H₄O]⁺ |

Expertise & Experience: The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral losses. The loss of the hydroxyl group to form a stable benzylic carbocation is a common fragmentation pathway for benzyl alcohols. The nitro and trifluoromethyl groups can also be lost as neutral fragments.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Impact (EI) ionization to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

Visualization of Key Structural and Spectroscopic Relationships

To aid in the understanding of the molecular structure and its relation to the spectroscopic data, the following diagrams are provided.

Caption: Molecular structure of 4-Nitro-2-(trifluoromethyl)benzyl alcohol.

Caption: Experimental workflow for the spectroscopic characterization.

Conclusion

The spectroscopic characterization of 4-Nitro-2-(trifluoromethyl)benzyl alcohol is crucial for its effective use in research and development. This guide provides a detailed prediction of its NMR, IR, and MS spectra, along with standardized protocols for data acquisition. By understanding these spectral signatures, researchers can ensure the identity and purity of this important synthetic intermediate, thereby maintaining the integrity of their scientific endeavors. The principles and data presented herein serve as a valuable reference for scientists working with this and structurally related compounds.

References

An In-Depth Technical Guide to (4-Nitro-2-(trifluoromethyl)phenyl)methanol for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (4-Nitro-2-(trifluoromethyl)phenyl)methanol, a key chemical intermediate in various advanced research and development applications. As a Senior Application Scientist, this document is structured to deliver not just critical safety and handling data, but also to provide insights into its chemical properties and potential applications, particularly within the pharmaceutical and agrochemical sectors.

Chemical Identity and Physicochemical Properties

(4-Nitro-2-(trifluoromethyl)phenyl)methanol is a substituted aromatic alcohol. The presence of both a nitro group (-NO₂) and a trifluoromethyl group (-CF₃) on the phenyl ring significantly influences its reactivity and utility as a building block in organic synthesis.

| Property | Value | Source(s) |

| Chemical Name | (4-Nitro-2-(trifluoromethyl)phenyl)methanol | [1] |

| Synonyms | 4-Nitro-2-(trifluoromethyl)benzyl alcohol | [1] |

| CAS Number | 859027-06-8 | [1] |

| Molecular Formula | C₈H₆F₃NO₃ | [1] |

| Molecular Weight | 221.13 g/mol | [1] |

| Physical State | Solid | [2] |

| Purity | Typically ≥97% | [2][3] |

| Storage Temperature | Ambient | [3] |

Table 1: Key Chemical and Physical Properties of (4-Nitro-2-(trifluoromethyl)phenyl)methanol.

Hazard Identification and GHS Classification

Understanding the potential hazards associated with a chemical is paramount for ensuring laboratory safety. Based on available data, (4-Nitro-2-(trifluoromethyl)phenyl)methanol is classified as a hazardous substance.

GHS Pictogram:

Signal Word: Warning [3]

Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [3]

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with (4-Nitro-2-(trifluoromethyl)phenyl)methanol to minimize exposure and mitigate risks.

Engineering Controls

-

Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation of dust or vapors.

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile rubber) should be worn. Contaminated gloves should be disposed of and replaced immediately.

-

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Hygiene Measures

-

Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.

-

Contaminated clothing should be removed and laundered before reuse.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.

Scientific and Practical Insights

The trifluoromethyl and nitro groups are key functional moieties in modern drug design, often incorporated to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[6][7] The electron-withdrawing nature of these groups on the phenyl ring also influences the reactivity of the benzylic alcohol, making it a versatile intermediate for a range of chemical transformations.

Role in Drug Discovery and Agrochemicals

(4-Nitro-2-(trifluoromethyl)phenyl)methanol serves as a valuable building block in the synthesis of more complex molecules with potential biological activity.[2] The trifluoromethyl group can improve a drug candidate's lipophilicity, facilitating its passage through biological membranes.[7] The nitro group, while sometimes associated with toxicity, is a versatile functional group that can be readily converted into other functionalities, such as amines, which are common in pharmaceuticals.

Reactivity and Synthetic Utility

The benzylic alcohol functionality of this compound can undergo a variety of common organic reactions, including:

-

Oxidation: to form the corresponding aldehyde or carboxylic acid.

-

Esterification and Etherification: to introduce a variety of functional groups.

-

Substitution: The hydroxyl group can be converted to a leaving group (e.g., a halide) for subsequent nucleophilic substitution reactions.

Experimental Workflow: A Representative Synthesis

Reaction Scheme:

Materials:

-

4-Nitro-2-(trifluoromethyl)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or another suitable alcohol as a solvent)

-

Dichloromethane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-Nitro-2-(trifluoromethyl)benzaldehyde (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, or until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Note: This is a generalized procedure and should be optimized for the specific substrate and scale of the reaction. All steps should be performed in a well-ventilated fume hood with appropriate PPE.

Risk Assessment and Mitigation Workflow

The following diagram illustrates a logical workflow for risk assessment and mitigation when handling (4-Nitro-2-(trifluoromethyl)phenyl)methanol.

Caption: Risk Assessment and Mitigation Workflow.

Conclusion

(4-Nitro-2-(trifluoromethyl)phenyl)methanol is a valuable chemical intermediate with significant potential in research and development, particularly in the fields of medicinal chemistry and agrochemicals. Its unique combination of functional groups offers a versatile platform for the synthesis of novel compounds. However, it is imperative that this compound is handled with the utmost care, adhering to strict safety protocols to mitigate the associated health hazards. This guide provides the foundational knowledge for the safe and effective use of (4-Nitro-2-(trifluoromethyl)phenyl)methanol in a research setting.

References

-

PubChem. Compound Summary for (4-Nitro-2-(trifluoromethyl)phenyl)methanol. [Link]

- Google Patents.

-

MySkinRecipes. (4-Nitro-2-(trifluoromethyl)phenyl)methanol. [Link]

-

Carl Roth. Safety Data Sheet for Benzyl alcohol. [Link]

-

Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1690-1697. [Link]

- Google Patents. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.

- Google Patents. WO2021160468A1 - Process for the preparation of 1-[4-nitro-2-(trifluoromethyl)phenyl]-alkanones.

-

Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 160-178. [Link]

-

PubChem. Compound Summary for 3-(Trifluoromethyl)benzylic alcohol. [Link]

-

ResearchGate. Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

IKSAD Publishing House. Toxicology of Benzyl Alcohol in Pharmaceutical Manufacturing. [Link]

-

U.S. Environmental Protection Agency. Provisional Peer-Reviewed Toxicity Values for Benzyl alcohol. [Link]

Sources

- 1. (4-Nitro-2-(trifluoromethyl)phenyl)methanol | C8H6F3NO3 | CID 53401452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-Nitro-2-(trifluoromethyl)phenyl)methanol [myskinrecipes.com]

- 3. (4-NITRO-2-(TRIFLUOROMETHYL)PHENYL)METHANOL | 859027-06-8 [sigmaaldrich.com]

- 4. 133605-27-3|(2-Nitro-4-(trifluoromethyl)phenyl)methanol|BLD Pharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

(4-Nitro-2-(trifluoromethyl)phenyl)methanol: A Multifunctional Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers

This guide provides an in-depth analysis of (4-Nitro-2-(trifluoromethyl)phenyl)methanol, a highly versatile and functionalized benzyl alcohol derivative. Its unique trifluoromethyl and nitro group substitutions on the phenyl ring make it a valuable intermediate for researchers and professionals in drug discovery, agrochemical development, and material science. We will explore its chemical properties, synthetic potential, and critical handling protocols to empower scientists to leverage this compound's full potential in their research endeavors.

Core Molecular Identity and Physicochemical Profile

(4-Nitro-2-(trifluoromethyl)phenyl)methanol, also known as 4-Nitro-2-(trifluoromethyl)benzyl alcohol, is a solid organic compound distinguished by three key functional groups: a primary alcohol, a nitro group, and a trifluoromethyl group.[1][2] This strategic combination of functionalities provides multiple reaction sites, making it a powerful building block for complex molecular architectures.

The trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring. This modification is a well-established strategy in pharmaceutical chemistry to enhance metabolic stability, improve binding affinity, and increase the lipophilicity of active pharmaceutical ingredients (APIs).[3][4] The nitro (-NO2) group serves as another versatile handle, readily reducible to a primary amine, a common pharmacophore and a key functional group for further derivatization.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | [4-nitro-2-(trifluoromethyl)phenyl]methanol | PubChem[1] |

| CAS Number | 859027-06-8 | PubChem[1] |

| Molecular Formula | C₈H₆F₃NO₃ | PubChem[1] |

| SMILES | C1=CC(=C(C=C1[O-])C(F)(F)F)CO | PubChem[1] |

| InChIKey | PHXSMIURLXWUMB-UHFFFAOYSA-N | PubChem[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 221.13 g/mol | PubChem[1] |

| Physical Form | Solid | CymitQuimica |

| Purity | ≥97% (Typical) | MySkinRecipes[3], CymitQuimica |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

The XLogP3 value of 1.7 indicates moderate lipophilicity, a crucial parameter in drug design that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Predictive Spectroscopic Analysis for Compound Verification

For researchers synthesizing or utilizing this compound, spectroscopic analysis is essential for identity and purity confirmation. Based on its structure, the following spectral characteristics are anticipated:

-

¹H NMR: The spectrum would feature distinct signals for the aromatic protons, significantly shifted downfield due to the strong electron-withdrawing effects of the nitro and trifluoromethyl groups. The benzylic methylene protons (-CH₂OH) would appear as a doublet (if coupled to the hydroxyl proton) or a singlet, while the hydroxyl proton (-OH) would present as a broad singlet.

-

¹³C NMR: The aromatic region would show eight distinct carbon signals. The carbon atom attached to the trifluoromethyl group would exhibit a characteristic quartet due to C-F coupling and a significant downfield shift.

-

Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of the principal functional groups. Expected peaks include a broad O-H stretch around 3300-3500 cm⁻¹, strong asymmetric and symmetric N-O stretches for the nitro group near 1520 cm⁻¹ and 1340 cm⁻¹, respectively, and intense C-F stretching bands in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 221.03. Common fragmentation patterns would likely involve the loss of the hydroxyl group (-17) or the entire hydroxymethyl group (-31).

Synthetic Utility and Strategic Applications

The true value of (4-Nitro-2-(trifluoromethyl)phenyl)methanol lies in its versatility as a synthetic intermediate. The distinct reactivity of its functional groups allows for a stepwise and controlled approach to building complex molecules.

Key Transformation Pathways:

-